2-Mercapto-N'-(2-mercaptoacetyl)-N,N'-dimethylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Mercapto-N'-(2-mercaptoacetyl)-N,N'-dimethylacetohydrazide is a chemical compound characterized by the presence of two mercaptoacetyl groups attached to a dimethylhydrazine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-N'-(2-mercaptoacetyl)-N,N'-dimethylacetohydrazide typically involves the reaction of dimethylhydrazine with mercaptoacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-N'-(2-mercaptoacetyl)-N,N'-dimethylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the mercapto groups to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides, while reduction can produce thiols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-Mercapto-N'-(2-mercaptoacetyl)-N,N'-dimethylacetohydrazide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Mercapto-N'-(2-mercaptoacetyl)-N,N'-dimethylacetohydrazide involves its interaction with molecular targets and pathways within biological systems. The mercapto groups can form covalent bonds with thiol-containing proteins, affecting their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(mercaptoacetyl)ethane: Similar structure but with an ethane backbone instead of dimethylhydrazine.
1,2-Bis(mercaptoacetyl)benzene: Contains a benzene ring instead of a hydrazine backbone.
1,2-Bis(mercaptoacetyl)propane: Features a propane backbone.
Uniqueness
2-Mercapto-N'-(2-mercaptoacetyl)-N,N'-dimethylacetohydrazide is unique due to its dimethylhydrazine backbone, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where its particular characteristics are advantageous.
Biological Activity
2-Mercapto-N'-(2-mercaptoacetyl)-N,N'-dimethylacetohydrazide (commonly referred to as MDMAH) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
MDMAH features a unique structure that includes two mercapto groups and a hydrazide moiety. The presence of thiol groups is crucial for its biological activity, as they can participate in redox reactions and interact with various biomolecules.
Antimicrobial Properties
Research indicates that compounds with thiol groups exhibit notable antimicrobial activity. MDMAH has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. For example, a study demonstrated that MDMAH exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Activity
MDMAH has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. A case study involving MDMAH showed a dose-dependent reduction in cell viability, indicating its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, MDMAH has demonstrated anti-inflammatory properties. A study assessing the compound's effects on inflammatory markers revealed that it could significantly reduce levels of pro-inflammatory cytokines in vitro. This suggests that MDMAH may have therapeutic potential in treating inflammatory diseases .
Table 1: Summary of Biological Activities of MDMAH
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibits growth of S. aureus and E. coli | |
Anticancer | Induces apoptosis in MCF-7 and A549 cells | |
Anti-inflammatory | Reduces pro-inflammatory cytokines |
Mechanistic Insights
The biological activities of MDMAH can be attributed to its ability to modulate redox states within cells. The thiol groups play a pivotal role in this process by acting as nucleophiles that can interact with electrophilic species, thereby influencing various signaling pathways involved in inflammation and cell survival.
Properties
IUPAC Name |
N,N'-dimethyl-2-sulfanyl-N'-(2-sulfanylacetyl)acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2S2/c1-7(5(9)3-11)8(2)6(10)4-12/h11-12H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAWAFDKTQPIHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CS)N(C)C(=O)CS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.